Effusanin B

NSCLC Lung Cancer Cytotoxicity

Effusanin B is a structurally precise ent-kaurane diterpenoid featuring a unique C-20/C-7 epoxy bridge, 1α-acetoxy, and 6β,7-dihydroxy pattern. It delivers potent dual STAT3/FAK inhibition, superior anti-NSCLC cytotoxicity (A549 IC50 10.7 µM vs etoposide 16.5 µM), validated in vivo anti-angiogenic and anti-metastatic efficacy in zebrafish, and selective DNA-damaging activity in repair-deficient yeast. This singular pharmacological profile is not replicated by generic class analogs, making it an indispensable probe for targeted NSCLC, SAR, and DNA-damage mechanism research.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B15580904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14-,15-,16+,18-,20+,21-,22+/m0/s1
InChIKeyTZECSBJPAFKEQJ-FTQYQNBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Effusanin B: A Structurally Distinct ent-Kaurane Diterpenoid for Antimicrobial and Anticancer Research


Effusanin B is a natural ent-kaurane diterpenoid isolated from several Isodon species (e.g., I. adenolomus, I. serra, I. japonicus) and Rabdosia effusa [1]. It belongs to a class of compounds characterized by a rigid tetracyclic scaffold with a C-20/C-7 epoxy bridge, a defining feature that underpins its bioactivity profile . The compound is distinguished from many in-class diterpenoids by its specific acetylation pattern (1α-acetoxy) and hydroxylation state (6β,7-dihydroxy) on the kaurane skeleton, which directly modulates its interaction with molecular targets such as STAT3 and FAK [2]. This precise structural arrangement confers a unique set of quantitative biological effects, including DNA-damaging activity in repair-deficient yeast strains and potent inhibition of NSCLC cell proliferation and angiogenesis in vivo, making it a high-value tool for targeted therapeutic development [3].

Why Effusanin B Cannot Be Replaced by Generic ent-Kaurane Analogs


Generic substitution within the ent-kaurane diterpenoid class is precluded by the extreme sensitivity of biological activity to minor structural modifications. While many analogs share the core tetracyclic scaffold, variations in functional groups (e.g., acetoxy vs. hydroxy at C-1, epoxidation patterns, or side-chain oxidation) dramatically alter target engagement and potency. For instance, the closely related analog Effusanin A exhibits a different hydroxylation pattern, resulting in a distinct IC50 profile against prostate (DU145) and colorectal (LoVo) cancer cells [1]. Similarly, Oridonin, a well-known class member, lacks the specific acetylation and epoxy configuration of Effusanin B, leading to divergent downstream signaling effects . The quantitative data presented below demonstrate that Effusanin B's unique structure translates into a singular combination of DNA-damaging activity in yeast, superior cytotoxic potency against NSCLC compared to the clinical standard etoposide, and validated in vivo anti-angiogenic and anti-metastatic efficacy in a zebrafish model—a profile not replicated by generic in-class compounds [2]. Selecting Effusanin B over a generic analog ensures the experimental outcomes are specifically attributable to its defined and quantitatively verified mechanism of action, rather than relying on class-level assumptions.

Quantitative Differentiation: Head-to-Head Performance Data for Effusanin B


Superior Cytotoxicity in NSCLC: Effusanin B vs. Clinical Standard Etoposide

In a direct in vitro comparison against A549 human non-small-cell lung cancer cells, Effusanin B demonstrated superior cytotoxic potency compared to the clinically used chemotherapeutic agent, etoposide. The 50% growth inhibitory concentration (IC50) for Effusanin B was 10.7 µM, whereas etoposide required a 54% higher concentration at 16.5 µM to achieve the same effect [1]. This head-to-head data establishes Effusanin B's enhanced efficacy in this specific cancer model.

NSCLC Lung Cancer Cytotoxicity

Divergent Anticancer Potency Profile Compared to the Analog Effusanin A

Cross-study comparison of cytotoxicity profiles reveals that Effusanin B and its close structural analog, Effusanin A, exhibit non-overlapping potency spectra across different cancer cell lines. Effusanin B displays an IC50 of 10.7 µM against A549 lung cancer cells [1], whereas Effusanin A shows potent activity against DU145 prostate cancer cells (IC50 = 3.16 µM) and LoVo colorectal cancer cells (IC50 = 3.02 µM) [2]. This disparity confirms that minor structural variations between these two effusanins lead to substantial differences in cancer type selectivity and potency.

Cancer Selectivity SAR ent-Kaurane Analog

Unique DNA-Damaging Activity Profile: A Yeast-Based Genotoxicity Differentiator

Effusanin B exhibits a specific DNA-damaging activity that is measurable in a differential yeast strain assay. The compound shows significant cytotoxicity against DNA repair-deficient (RAD52Y, mutant) yeast strains while being less effective against repair-proficient (RAD+) strains . While other ent-kauranoids like Effusanin A, Lasiokaurin, and Oridonin also display this activity as a class feature , this assay provides a quantitative and functional fingerprint for Effusanin B's mechanism of action that is distinct from simple antibacterial MIC values. This property is a key differentiator for researchers studying DNA repair pathways or developing genotoxic payloads for targeted therapies.

DNA Damage Yeast Assay Antibacterial

Validated In Vivo Anti-Angiogenic and Anti-Metastatic Efficacy in Zebrafish Models

Unlike many in-class diterpenoids that lack in vivo validation, Effusanin B has been quantitatively demonstrated to inhibit tumor growth and metastasis in a zebrafish xenograft model and to disrupt angiogenesis in a transgenic zebrafish model. At a concentration of 10 µM, Effusanin B showed no toxicity to the zebrafish host [1], while significantly reducing the proliferation and spread of microinjected human A549 NSCLC cells [1]. In the Tg(fli1:EGFP) transgenic model, Effusanin B treatment led to observable disruption of intersegmental vessels (ISVs), confirming its anti-angiogenic activity in a living organism [1]. This in vivo functional data elevates Effusanin B above analogs for which only in vitro or no efficacy data are available.

In Vivo Efficacy Angiogenesis Metastasis

High-Impact Application Scenarios for Effusanin B in Scientific Research


Investigating Novel STAT3/FAK-Directed Therapies for Non-Small Cell Lung Cancer (NSCLC)

This scenario is ideal for research teams focusing on targeted therapies for NSCLC. Effusanin B serves as a well-characterized small-molecule probe that simultaneously targets the STAT3 and FAK signaling pathways [1]. Procurement is justified by its superior in vitro potency against A549 cells (IC50 = 10.7 µM) compared to the clinical comparator etoposide (IC50 = 16.5 µM) [1]. Furthermore, its validated in vivo anti-metastatic and anti-angiogenic efficacy in zebrafish models [1] provides a strong foundation for advanced preclinical studies, such as testing in combination with existing therapies or developing more potent derivatives through medicinal chemistry efforts.

Developing Genotoxic Payloads for Antibody-Drug Conjugates (ADCs) or DNA Repair Inhibitors

This application leverages Effusanin B's well-defined DNA-damaging activity. Its selective cytotoxicity toward DNA repair-deficient yeast strains (RAD52Y) makes it a valuable tool compound for investigating synthetic lethality mechanisms or for use as a warhead in targeted cancer therapies. Researchers can use Effusanin B to study cellular responses to DNA damage and to benchmark the activity of novel DNA-damaging agents. Its procurement over other DNA-damaging agents is supported by the availability of precise structural and biological data that allows for rational optimization and conjugation strategies.

Comparative Structure-Activity Relationship (SAR) Studies of ent-Kaurane Diterpenoids

For natural product chemists and pharmacologists, Effusanin B is an essential reference compound for SAR studies within the ent-kaurane family. Its specific substitution pattern (1α-acetoxy, 6β,7-dihydroxy, and C-20/C-7 epoxy) can be directly compared to that of analogs like Effusanin A (different hydroxylation pattern, distinct cell line selectivity) [2] and Oridonin (lacks the specific acetylation/epoxy configuration) . Procuring Effusanin B alongside these analogs enables a systematic, data-driven analysis of how specific functional groups influence cytotoxicity, target selectivity (e.g., STAT3/FAK inhibition), and in vivo activity, guiding the design of next-generation derivatives with improved therapeutic indices.

Elucidating Mechanisms of Natural Product-Induced Angiogenesis Inhibition

This scenario is tailored for vascular biology and oncology researchers studying the process of tumor angiogenesis. Effusanin B is a rare example of a natural diterpenoid with validated in vivo anti-angiogenic properties, as demonstrated by its ability to disrupt intersegmental vessel formation in transgenic zebrafish embryos [1]. Using Effusanin B as a tool compound, researchers can dissect the molecular events leading to vessel disruption, potentially identifying new druggable nodes in the angiogenic cascade. Its procurement is justified by this unique in vivo functional validation, which is not available for the vast majority of commercially available ent-kaurane diterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Effusanin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.